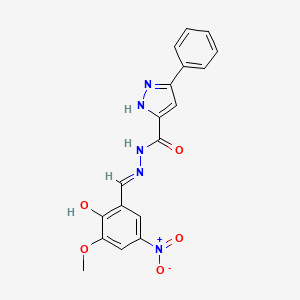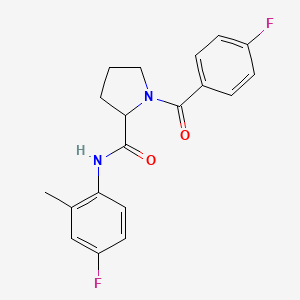![molecular formula C16H24ClNO3S B6011774 [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate immune function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its potent and selective activity at the cannabinoid receptors, as well as its stability and availability. However, it also has limitations, including its potential for off-target effects and its complex pharmacology.
Orientations Futures
There are several potential future directions for the study of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
2. Investigation of its anti-cancer properties and its potential use as an anti-cancer agent.
3. Development of more selective and potent analogs of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol for use in research and potential therapeutic applications.
4. Exploration of its potential for modulating immune function and its potential use in the treatment of autoimmune disorders.
5. Investigation of its potential for modulating the endocannabinoid system and its interactions with other neurotransmitter systems.
In conclusion, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic applications. Its potent activity at the cannabinoid receptors and its wide range of biochemical and physiological effects make it a promising candidate for further research and potential therapeutic development.
Méthodes De Synthèse
The synthesis of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol involves several steps, starting with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate is then reacted with propylsulfonyl chloride to form 3-(3-chlorobenzyl)-1-(propylsulfonyl)piperidine. The final step involves the reduction of this compound with sodium borohydride to form [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol.
Applications De Recherche Scientifique
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRSTATTMZQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)

![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![2-{[(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6011804.png)